N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the azetidine family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
Antidepressant and Nootropic Activities
Compounds derived from the cyclocondensation of Schiff's bases with chloroacetyl chloride, followed by triethylamine addition, have shown significant antidepressant and nootropic activities. Notably, compounds with specific aryl substitutions demonstrated the highest activities in animal models, indicating the potential of these azetidinone derivatives as central nervous system (CNS) active agents. This suggests a promising avenue for developing new therapeutic agents targeting CNS disorders (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antitubercular Activities
Azetidinone derivatives have also been investigated for their antimicrobial and antitubercular properties. A series of azetidinone compounds synthesized from the condensation of aromatic amines with N-phenylacetamide exhibited activity against bacterial and fungal strains, as well as in vitro activity against Mycobacterium tuberculosis. These findings highlight the potential of azetidinone scaffolds in the design of new antibacterial and antituberculosis agents, contributing to the arsenal against infectious diseases (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Inhibition of Enzymatic Activities
Azetidinones have been utilized to study the relationship between protein synthesis and ion transport, with azetidine 2-carboxylic acid (AZ) acting as a proline analog. AZ notably inhibited the release of ions to the xylem in plant models without significantly affecting the influx at the plasmalemma or vacuoles, suggesting a specific action on the symplast to xylem release process. This highlights the utility of azetidinone derivatives in understanding cellular transport mechanisms and the role of specific amino acids in protein functionality (Pitman, Wildes, Schaefer, & Wellfare, 1977).
properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-20(27)15-6-8-17(9-7-15)25-21(28)16-11-26(12-16)19-10-18(23-13-24-19)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H2,22,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSPXNNOLHWHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.